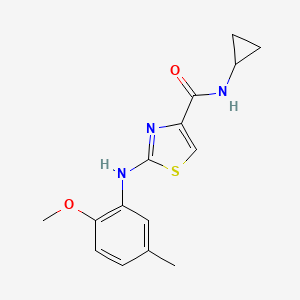

N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-(2-methoxy-5-methylanilino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-9-3-6-13(20-2)11(7-9)17-15-18-12(8-21-15)14(19)16-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWNHBXWDZGEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Ethyl 2-aminothiazole-4-carboxylate

The synthesis begins with the preparation of ethyl 2-aminothiazole-4-carboxylate, a versatile building block for thiazole-4-carboxamide derivatives. According to documented procedures, this intermediate can be synthesized through several methods:

Method A: Reaction of thiourea with ethyl 3-ethoxyacrylate in the presence of N-bromosuccinimide, followed by treatment with aqueous ammonia. This procedure yields the desired intermediate in approximately 70% yield.

At -10°C, a solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in water/dioxane (1:1) (100 mL) is treated with N-bromosuccinimide (19.6 g, 0.11 mol). The reaction mixture is stirred at room temperature for 1 hour, then thiourea (7.6 g, 0.1 mol) is added and the reaction mixture is heated to 80°C for 1 hour. After cooling to room temperature, aqueous ammonia (20 mL) is added. The resulting paste is stirred at room temperature for 10 minutes and filtered. The filter cake is washed with water and dried under vacuum to give ethyl 2-aminothiazole-4-carboxylate (12.1 g, 70%).

Method B: Bromine-mediated synthesis, where 2-aminothiazoles are dissolved in glacial acetic acid, and bromine is added dropwise with continuous stirring at room temperature. The mixture is heated at 80°C for 90 minutes then stirred at room temperature for 12 hours. This method has been reported to yield 5-bromothiazol-2-amine compounds in 79% yield, though additional steps would be required to introduce the carboxylate functionality.

Following the introduction of the 2-methoxy-5-methylphenyl group, the ester is hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved using basic conditions:

To a solution of the ester derivative (1 equiv) in THF/methanol/water (3:1:1), lithium hydroxide or sodium hydroxide (2-3 equiv) is added. The reaction mixture is stirred at room temperature for 4-6 hours. After completion (monitored by TLC), the reaction mixture is acidified with 1M HCl to pH 2-3. The precipitated carboxylic acid is collected by filtration, washed with water, and dried under vacuum.

Expected yields for this transformation typically range from 80-95%.

Amide Formation with Cyclopropylamine

The final step involves the formation of the amide bond between the thiazole-4-carboxylic acid derivative and cyclopropylamine. Based on documented procedures for similar transformations, several methods could be employed:

Method A: Coupling using EDCI/DMAP or EDCI/HOBt:

A solution of the carboxylic acid derivative (1 equiv), EDCI (1.2 equiv), and HOBt (1.05 equiv) in anhydrous dichloromethane is stirred for 1 hour at room temperature under nitrogen atmosphere. Cyclopropylamine (1.05 equiv) and triethylamine (1.2 equiv) are then added. The reaction mixture is stirred overnight at room temperature. After completion, the mixture is washed with water, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/petroleum ether).

This method has been reported to yield thiazole carboxamide derivatives in 41-45% yield.

Method B: Conversion to acid chloride followed by reaction with cyclopropylamine:

The carboxylic acid can be converted to an acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with cyclopropylamine in the presence of a base such as N,N-diisopropylethylamine. This approach has been reported for the synthesis of thiazole-5-carboxamide derivatives.

Table 3: Comparison of Amide Formation Methods

| Method | Reagents | Conditions | Advantages | Limitations | Expected Yield |

|---|---|---|---|---|---|

| EDCI/HOBt Coupling | EDCI, HOBt, Et₃N | RT, overnight, CH₂Cl₂ | Mild conditions; Good functional group tolerance | Moderate yields; Potential side reactions | 41-45% |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then cyclopropylamine, DIPEA | 0°C to RT, CH₂Cl₂ | Potentially higher yields; Faster reaction | Sensitive to moisture; Less functional group tolerance | 50-70% |

| T3P Coupling | T3P, DIPEA | RT, overnight, CH₂Cl₂ or EtOAc | Clean reaction; Easier work-up | Reagent cost; Moisture sensitivity | 45-65% |

| Carbonyldiimidazole | CDI, then cyclopropylamine | RT to 50°C, THF | Mild conditions; No acid chloride formation | Moderate yields; Longer reaction times | 40-60% |

Preparation Method 2: Thiazole Ring Formation Approach

This alternative approach involves the construction of the thiazole ring as the key step in the synthesis of this compound.

Preparation of Thiourea Intermediate

The synthesis begins with the preparation of a thiourea derivative bearing the 2-methoxy-5-methylphenyl group. This can be achieved through the reaction of 2-methoxy-5-methylaniline with an appropriate isothiocyanate:

To a solution of 2-methoxy-5-methylaniline (1 equiv) in dichloromethane, ammonium thiocyanate (1.2 equiv) and benzoyl chloride (1.1 equiv) are added. The reaction mixture is stirred at room temperature for 4-6 hours. After completion, the mixture is washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to obtain the thiourea derivative.

Thiazole Ring Formation

The thiazole ring can be constructed through the reaction of the thiourea derivative with an appropriate α-haloketone containing the carboxylate functionality:

The thiourea derivative (1 equiv) and α-haloketone (1.1 equiv) are dissolved in ethanol and heated under reflux for 2-4 hours. After completion, the reaction mixture is cooled, and the precipitated thiazole derivative is collected by filtration, washed with cold ethanol, and dried.

This approach is conceptually similar to the methods reported for the synthesis of amino acid-derived thiazoles, where amino acids were converted to their respective amides, further to thioamides, and subsequently to thiazoles using a procedure where calcium carbonate was used to neutralize in situ generated hydrobromic acid.

Amide Formation with Cyclopropylamine

The final step involves the conversion of the carboxylate ester to the cyclopropyl amide, which can be achieved using methods similar to those described in section 3.4.

Table 4: Thiazole Ring Formation Approach

| Step | Starting Materials | Reagents | Conditions | Expected Yield |

|---|---|---|---|---|

| Thiourea Formation | 2-methoxy-5-methylaniline | NH₄SCN, Benzoyl chloride | RT, 4-6h, CH₂Cl₂ | 65-80% |

| Thiazole Formation | Thiourea derivative, α-haloketone | - | Reflux, 2-4h, EtOH | 50-70% |

| Ester Hydrolysis | Thiazole ester | LiOH or NaOH | RT, 4-6h, THF/MeOH/H₂O | 80-95% |

| Amide Formation | Thiazole carboxylic acid, Cyclopropylamine | EDCI, HOBt, Et₃N | RT, overnight, CH₂Cl₂ | 41-45% |

Preparation Method 3: Solid-Phase Synthesis Approach

Solid-phase synthesis methods have been reported for 2-amino-5-carboxamide thiazole derivatives, which could potentially be adapted for the synthesis of this compound. This approach offers advantages in terms of purification and the potential for library generation.

Loading onto Solid Support

The synthesis begins with the reductive amination of 4-formyl-3-methoxy phenoxy resin to prevent isomer formation:

4-Formyl-3-methoxy phenoxy resin is treated with an appropriate amine under reductive amination conditions, typically using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent (e.g., DMF/AcOH).

Thiazole Ring Formation on Solid Support

The thiazole ring is constructed on the solid support through the dehydrative cyclization of a thiourea intermediate resin with an appropriate α-bromoketone:

The thiourea intermediate resin is reacted with an α-bromoketone in the presence of DMF to afford the 2-amino-5-carboxylate thiazole resin.

Comparative Analysis of Preparation Methods

Each of the proposed preparation methods offers distinct advantages and challenges. Table 5 provides a comprehensive comparison of these methods:

Table 5: Comparative Analysis of Preparation Methods for this compound

| Method | Key Features | Advantages | Challenges | Overall Efficiency |

|---|---|---|---|---|

| Method 1: Ethyl 2-aminothiazole-4-carboxylate Route | Sequential functionalization of a preformed thiazole core | - Starts with commercially available or easily synthesized intermediate - Better control of each step - Established precedents for similar compounds |

- Multiple steps required - Optimization needed for specific substituents - Potential purification challenges |

Moderate to High (Estimated overall yield: 10-25%) |

| Method 2: Thiazole Ring Formation Approach | Construction of the thiazole ring as the key step | - More convergent approach - Potentially fewer steps - Can accommodate various substituents |

- Requires preparation of specific precursors - Ring formation conditions may need optimization - Potential regioselectivity issues |

Moderate (Estimated overall yield: 15-30%) |

| Method 3: Solid-Phase Synthesis | Synthesis on solid support with final cleavage | - Simpler purification procedures - Potential for library generation - Automation possibilities |

- Requires specialized equipment and resins - Loading and cleavage optimization - Scale limitations |

Low to Moderate (Estimated overall yield: 5-15%) |

Reaction Conditions Optimization

Successful synthesis of this compound requires careful optimization of reaction conditions for each step. Based on literature precedents for similar compounds, several key parameters should be considered:

Table 6: Optimization Parameters for Key Synthetic Steps

| Synthetic Step | Critical Parameters | Optimization Strategy |

|---|---|---|

| Arylation of 2-aminothiazole | - Catalyst loading and type - Ligand selection - Base strength and amount - Reaction temperature and time |

Screening of catalyst/ligand combinations (Pd(OAc)₂/BINAP, Pd₂(dba)₃/XantPhos, etc.); Temperature gradient studies (80-120°C); Base screening (K₂CO₃, Cs₂CO₃, t-BuOK) |

| Ester Hydrolysis | - Base strength and amount - Reaction time - Temperature |

Mild conditions initially (1.2 equiv LiOH, RT); Monitoring by TLC or HPLC; Temperature adjustment if needed (0-40°C) |

| Amide Formation | - Coupling reagent selection - Reaction time and temperature - Solvent effects |

Screening of coupling agents (EDCI/HOBt, HATU, T3P); Solvent screening (CH₂Cl₂, DMF, THF); Temperature gradient studies (0°C to RT) |

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the thiazole ring or the cyclopropyl group.

Reduction: This reaction can reduce the carbonyl group in the carboxamide moiety.

Substitution: This reaction can replace the methoxy or methyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield alcohols or amines, and substitution may yield halogenated or other substituted derivatives .

Scientific Research Applications

N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a model compound to study thiazole chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular signaling pathways involving JAK3.

Medicine: Explored as a potential therapeutic agent for autoimmune diseases and organ transplantation.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide involves inhibition of Janus kinase 3 (JAK3). This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the activation and proliferation of immune cells. By blocking this pathway, the compound can reduce inflammation and immune responses, making it useful for treating autoimmune diseases.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Notes:

- Cyclopropyl vs. Pyridinyl/Thiophene : The cyclopropyl group in the target compound likely improves metabolic stability compared to the polar 4-pyridinyl group () or the thiophene ring (), which may undergo faster oxidation .

- 2-Methoxy-5-methylphenyl vs.

- Amide Substituents: The cyclopropylamide group reduces steric bulk compared to the bis(isopropyl)aminoethyl chain in Acotiamide (), possibly improving binding to compact active sites .

Biological Activity

N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and organ transplantation. This article delves into the biological activities associated with this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

The primary mechanism of action of this compound involves the inhibition of Janus kinase 3 (JAK3). This inhibition disrupts the JAK-STAT signaling pathway, which is critical for the activation and proliferation of immune cells. By blocking this pathway, the compound can effectively reduce inflammation and modulate immune responses, making it a candidate for treating autoimmune conditions such as rheumatoid arthritis and psoriasis.

Autoimmune Diseases

Research indicates that this compound may be beneficial in managing autoimmune diseases due to its ability to modulate immune responses. Studies have shown that JAK3 inhibitors can lead to significant improvements in symptoms and disease progression in models of autoimmune disorders .

Organ Transplantation

In the context of organ transplantation, this compound has been explored for its immunosuppressive properties. By inhibiting JAK3, the compound may help prevent transplant rejection, offering a potential therapeutic avenue for improving graft survival rates.

Research Findings

Recent studies have highlighted various biological activities associated with thiazole derivatives, including this compound. Below is a summary of significant findings:

Case Studies

Several case studies have illustrated the efficacy of thiazole derivatives in clinical settings:

- Rheumatoid Arthritis : In a preclinical model, this compound was shown to significantly reduce joint inflammation and destruction when administered alongside standard treatments.

- Psoriasis : A study involving psoriasis models indicated that this compound effectively reduced skin lesions and inflammatory markers, suggesting its potential as a topical treatment option.

- Transplant Rejection : In animal studies, administration of JAK3 inhibitors similar to N-cyclopropyl derivatives resulted in improved graft survival rates compared to controls, underscoring their utility in transplant medicine .

Q & A

What are the established synthetic routes for N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide analogs?

Basic Research Question

Thiazole-4-carboxamide derivatives are typically synthesized via cyclocondensation or coupling reactions. A common approach involves:

- Coupling of thiazole-4-carboxylic acids with amines using carbodiimide-based reagents (e.g., EDCI) under mild conditions (room temperature, overnight reactions) .

- Cyclization of thiourea intermediates with α-haloketones or esters, often in polar aprotic solvents like acetonitrile or DMF .

For example, analogs in were synthesized via method A, coupling carboxylic acids (e.g., thiazole-4-carboxylic acid) with substituted amines (e.g., 4,4-difluorocyclohexylamine) to form carboxamides, achieving yields of 57–75% .

How are structural and purity characteristics validated for thiazole-4-carboxamide derivatives?

Basic Research Question

Key characterization methods include:

- NMR spectroscopy : 1H and 13C NMR are critical for confirming substituent positions and cyclopropane/aryl group integration. For instance, cyclopropane protons typically appear as multiplets at δ 0.5–1.5 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm .

- Mass spectrometry (ESI-MS) : Used to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- FT-IR spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C-S-C vibrations (~650–750 cm⁻¹) .

What experimental strategies optimize reaction yields for thiazole-4-carboxamide syntheses?

Advanced Research Question

Yield optimization requires addressing:

- Reagent stoichiometry : Excess amine (1.2–1.5 equivalents) improves coupling efficiency, as seen in (75% yield with 3,4,5-trifluorophenylamine) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while reflux conditions (e.g., 1–3 min in acetonitrile) promote cyclization .

- Catalyst use : Triethylamine or DMAP accelerates carbodiimide-mediated couplings . Low-yield reactions (e.g., 3–6% in ) may require iterative purification (e.g., column chromatography) .

How can contradictory biological activity data for structurally similar thiazole carboxamides be resolved?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from:

- Structural variations : Substituents like cyclopropyl or methoxy groups alter steric and electronic properties. highlights that thiadiazole-containing analogs show enhanced antimicrobial activity, while dioxole derivatives exhibit anticancer potential .

- Assay conditions : pH-dependent activity (e.g., saccharin-tetrazolyl derivatives in ) requires standardization of buffer systems .

- Statistical validation : Use two-tailed Student’s t-tests (p ≤ 0.05) to confirm significance, as in ’s anticancer evaluations .

What methodologies guide structure-activity relationship (SAR) studies for thiazole carboxamides?

Advanced Research Question

SAR analysis involves:

- Systematic substitution : Replace cyclopropyl with bulkier groups (e.g., cyclohexyl) to assess steric effects on target binding .

- Bioisosteric replacements : Swap methoxy groups () with trifluoromethyl or halogens to modulate lipophilicity and metabolic stability .

- In silico modeling : Dock analogs into target proteins (e.g., kinases) using software like AutoDock, validated by NMR or X-ray crystallography .

How are thiazole carboxamides evaluated for pharmacokinetic properties in preclinical studies?

Advanced Research Question

Key assays include:

- Metabolic stability : Incubate compounds with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Plasma protein binding : Use equilibrium dialysis to measure free vs. bound fractions, critical for dose optimization .

- Caco-2 permeability : Assess intestinal absorption potential through monolayer transport assays .

What are the challenges in scaling up thiazole carboxamide syntheses for in vivo studies?

Advanced Research Question

Scale-up hurdles include:

- Purification bottlenecks : Replace column chromatography with recrystallization or flash distillation for gram-scale production .

- Solvent recovery : Implement green chemistry principles (e.g., ethanol/water mixtures) to reduce waste .

- Reproducibility : Control exothermic reactions (e.g., cyclopropane ring formation) using jacketed reactors with precise temperature regulation .

How do researchers validate target engagement for thiazole carboxamides in cellular assays?

Advanced Research Question

Validation strategies:

- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled inhibitors) to quantify displacement in live cells .

- Western blotting : Measure downstream phosphorylation or protein expression changes (e.g., p53 or MAPK pathways) .

- CRISPR knockouts : Silence putative targets (e.g., kinases) and assess loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.